3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione
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Overview
Description
- It is a colorless solid with a molecular weight of 293.26 g/mol.
- The compound belongs to the class of thiolanes , which are cyclic sulfones containing a sulfur atom in the ring .
- It finds applications in various fields due to its unique properties.
3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione: is a chemical compound with the IUPAC name N~1~- (1,1-dioxidotetrahydro-3-thienyl)-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride .
Preparation Methods
Synthetic Routes: The synthesis of 3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione involves the reaction of appropriate starting materials.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: 3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use 3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione as a building block for designing novel molecules due to its unique structure.
Biology and Medicine: Its potential biological activities, such as enzyme inhibition or receptor binding, warrant investigation.
Industry: Applications in the pharmaceutical and agrochemical industries are possible.
Mechanism of Action
- The exact mechanism by which 3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other thiolanes or sulfones may share structural similarities.
Uniqueness: Highlight the distinctive features of 3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione compared to related compounds.
Properties
Molecular Formula |
C6H13NO4S2 |
---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
N,N-dimethyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO4S2/c1-7(2)13(10,11)6-3-4-12(8,9)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
KUCRCSWRQSAMGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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